molecular formula C19H21BrN6O3 B2903755 8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921859-02-1

8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2903755
CAS No.: 921859-02-1
M. Wt: 461.32
InChI Key: XEYTUHYXWNMGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C19H21BrN6O3 and its molecular weight is 461.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound appear to be related to neuroprotection and anti-inflammatory pathways . The compound is part of a series of triazole-pyrimidine hybrids that have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Mode of Action

The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can reduce inflammation and protect neuronal cells .

Pharmacokinetics

Triazole derivatives are known for their relatively low toxicity, good pharmacokinetic and pharmacodynamic properties, and resistance to metabolic degradation .

Result of Action

The result of the compound’s action is a reduction in inflammation and protection of neuronal cells . This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as the reduction of ER stress and apoptosis .

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O3/c1-5-6-9-25-14-16(23(2)19(28)24(3)17(14)27)26-15(21-22-18(25)26)12-10-11(20)7-8-13(12)29-4/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYTUHYXWNMGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.